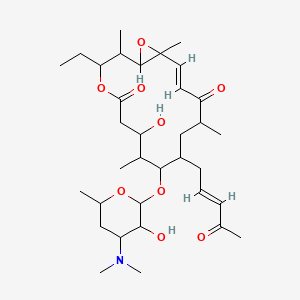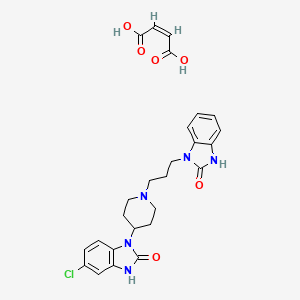
Merocyanine 540 anion
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Merocyanine 540 anion is an anionic cyanine-type compound having N-substituted 1,3-benzoxazol-2-yl and 4,6-dioxo-2-sulfanylidenetetrahydropyrimidin-5-yl groups at either end. It has a role as a fluorochrome. It is an organosulfonate oxoanion and a member of 1,3-benzoxazoles.
Applications De Recherche Scientifique
Spectral and Photochemical Properties
Merocyanine 540 (MC 540) is an anionic dye with interesting spectral and photochemical properties when solubilized with a cationic surfactant in nonpolar solvents. It exhibits strong absorption and fluorescence spectra shifts compared to aqueous solutions. The dye forms aggregates in certain solvents, significantly influencing its spectral and photochemical characteristics. These aggregates are more efficient producers of singlet molecular oxygen, a factor crucial in photochemical reactions. The study also highlights the solvent-dependent photostability and photosensitization efficiency of MC 540, suggesting its potential in photodynamic therapy, especially targeting cell membranes in leukemia cells (Bilski, Mcdevitt, & Chignell, 1999).
Role in Photohemolysis and Photodynamic Therapy
The role of MC 540 in photohemolysis, particularly its involvement in the production of singlet oxygen and its effect on cellular phototoxicity, has been explored. The studies have shown that singlet oxygen plays a significant role in membrane photomodification when sensitized by MC 540. These findings are essential in understanding the mechanism of cellular damage and potential therapeutic applications of MC 540 in treating conditions like leukemia and neuroblastomas (Valenzeno, Trudgen, Hutzenbuhler, & Milne, 1987).
Protein Interactions
MC 540’s interaction with proteins has been studied using spectroscopic and crystallographic methods, with lysozyme used as a model protein. The studies have revealed the binding mechanism of MC 540 to proteins, highlighting its influence on protein structure and function. These interactions and the resulting structural changes in proteins are crucial for understanding the bioactivity of MC 540 and its potential therapeutic applications (Mitra, Banerjee, Biswas, & Basu, 2013).
Interaction with Lipid Bilayers
The interaction of MC 540 with lipid bilayers, particularly phosphatidylcholine bilayers, has been analyzed. MC 540's optical properties change significantly when it binds to lipid bilayers, providing insights into lipid packing and membrane fluidity. These studies are crucial for understanding the membrane dynamics and the potential use of MC 540 as a fluorescent probe in studying membrane-associated processes (Langner & Hui, 1993).
Photodynamic Mechanism in Cell Membranes
The plasma membrane properties that regulate cell susceptibility to MC 540-sensitized photoirradiation have been examined, revealing the importance of membrane charge, fluidity, and hydrophobicity in the photodynamic process. These findings are instrumental in the therapeutic application of MC 540, particularly in targeting specific cell types for photodynamic therapy (Smith et al., 1991).
Propriétés
Nom du produit |
Merocyanine 540 anion |
|---|---|
Formule moléculaire |
C26H32N3O6S2- |
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
3-[(2E)-2-[(E)-4-(1,3-dibutyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)but-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate |
InChI |
InChI=1S/C26H33N3O6S2/c1-3-5-16-28-24(30)20(25(31)29(26(28)36)17-6-4-2)12-7-10-15-23-27(18-11-19-37(32,33)34)21-13-8-9-14-22(21)35-23/h7-10,12-15H,3-6,11,16-19H2,1-2H3,(H,32,33,34)/p-1/b10-7+,23-15+ |
Clé InChI |
SKDUSRXOWAXOCO-ZREQCHBWSA-M |
SMILES isomérique |
CCCCN1C(=O)C(=C/C=C/C=C/2\N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC |
SMILES |
CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC |
SMILES canonique |
CCCCN1C(=O)C(=CC=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)[O-])C(=O)N(C1=S)CCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





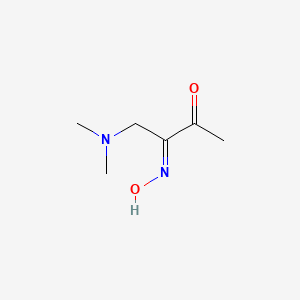

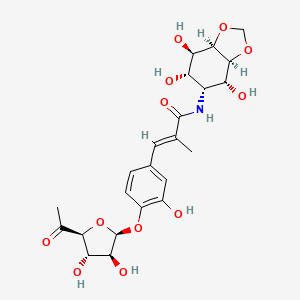
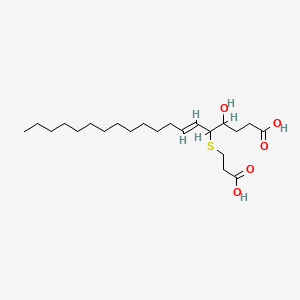
![5-O-[(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1237787.png)
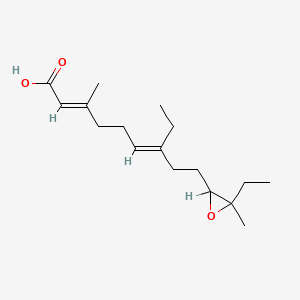
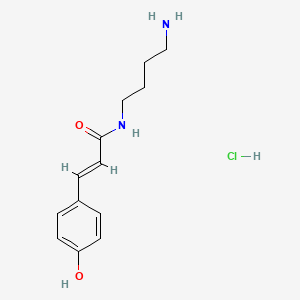
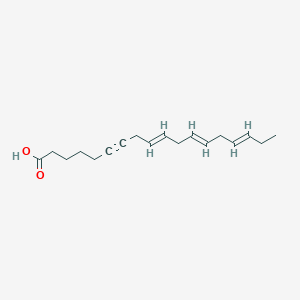

![ethyl (1S,2R)-1-(7-ethoxy-3-methyl-7-oxoheptyl)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentane-1-carboxylate](/img/structure/B1237796.png)
